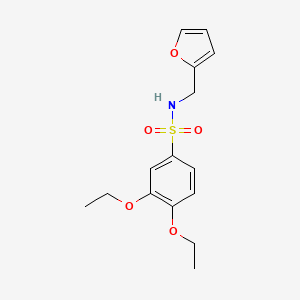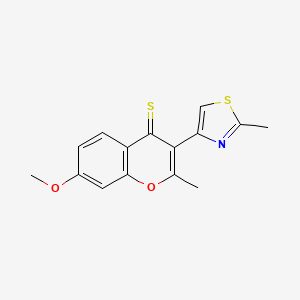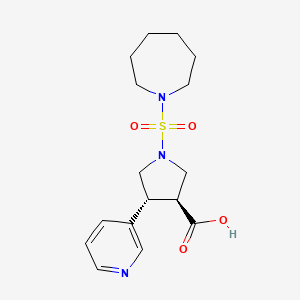![molecular formula C19H28N2O5S B5591876 4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)
4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine involves complex organic reactions. For instance, the carbon-11 labeled form of a related compound was prepared with high radiochemical purity, demonstrating the compound's potential in medical imaging applications (Brown-Proctor et al., 1999). Another related synthesis pathway led to the discovery of potent serotonin receptor antagonists, highlighting the therapeutic potential of such compounds (Nirogi et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex and can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound was determined using X-ray crystallography, revealing specific geometric characteristics and conformations (Akkurt et al., 2010).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating versatile reactivity. For instance, the anodic methoxylation of piperidine derivatives shows how substituent groups affect reaction pathways (Golub & Becker, 2015). Additionally, the synthesis and reactivity of O-substituted derivatives of related compounds provide insights into their potential biological activities (Khalid et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are crucial for their application in various fields. Studies have shown the importance of understanding these properties for the development of pharmaceutical agents (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability, and interaction with biological targets, are essential for designing compounds with specific functions. For example, the addition-rearrangement reactions of related compounds provide pathways to novel structures with potential biological activities (Jao et al., 1996).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research into compounds with sulfonyl, morpholine, and piperidinyl functional groups often explores their chemical synthesis and reactivity. For example, studies have shown that N-phenylmaltimide can react with chlorosulfonic acid to yield sulfonyl chlorides, which further react with amines like morpholine and piperidine to afford corresponding sulfonamides. This type of chemical reactivity is crucial for developing novel compounds with potential applications in various fields, including materials science and pharmacology (Cremlyn & Nunes, 1987).
Pharmacological Studies
While focusing on non-drug-related research, it's notable that the presence of morpholine and piperidine rings in molecules can significantly impact their biological activity. These structures are often explored in the context of developing new chemical entities with potential therapeutic benefits. For instance, compounds with morpholine groups have been studied for their antimicrobial properties and their ability to modulate the activity of antibiotics against multidrug-resistant strains of bacteria (Oliveira et al., 2015).
Propiedades
IUPAC Name |
[5-(2,6-dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-14-12-21(13-15(2)26-14)27(23,24)16-7-8-18(25-3)17(11-16)19(22)20-9-5-4-6-10-20/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENJYBYYZYDCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)
![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)
![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)
![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)
![methyl 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5591860.png)


![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)
![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)
